[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of chiral molecules, which are essential in pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The diphenylphosphino group is introduced to the phenyl ring through a palladium-catalyzed coupling reaction.
Attachment of the Sulfinamide Group: The sulfinamide group is attached to the phosphine ligand through a nucleophilic substitution reaction.
Chiral Resolution: The final compound is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It aids in the development of chiral drugs with improved efficacy and reduced side effects.
Industry: It is employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The compound exerts its effects through its chiral phosphine ligand, which coordinates with metal catalysts to form chiral complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide
- [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide
Uniqueness
[S®]-N-(®-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide is unique due to its specific chiral configuration and the presence of both phosphine and sulfinamide groups. This combination enhances its ability to induce high enantioselectivity in catalytic reactions, making it more effective than similar compounds in certain applications.
Properties
Molecular Formula |
C38H48NOPS |
---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h10-28,37,39H,1-9H3/t37-,42+/m0/s1 |
InChI Key |
QFFCRNRZGCZTNL-YLENAPDTSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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